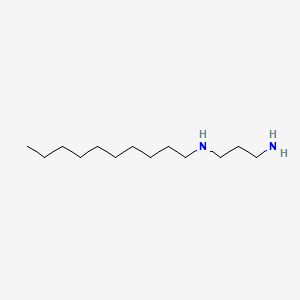

N-Decylpropane-1,3-diamine

CAS No.: 5538-99-8

Cat. No.: VC18472011

Molecular Formula: C13H30N2

Molecular Weight: 214.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5538-99-8 |

|---|---|

| Molecular Formula | C13H30N2 |

| Molecular Weight | 214.39 g/mol |

| IUPAC Name | N'-decylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3 |

| Standard InChI Key | FHKWCXVXPHXBAC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCNCCCN |

Introduction

Structural and Physicochemical Properties

The molecular formula of N-decylpropane-1,3-diamine is C₁₃H₂₉N₂, with a molecular weight of 213.38 g/mol. Its structure comprises a propane-1,3-diamine core where one terminal amine group is substituted with a decyl chain. Key properties inferred from homologous compounds include:

The compound’s pKa is predicted to be ~10.5, reflecting the basicity of its amine groups . Its water solubility arises from hydrogen bonding between the amine groups and water molecules, while the decyl chain confers mild surfactant properties.

Synthesis Pathways

N-Decylpropane-1,3-diamine is synthesized via alkylation of propane-1,3-diamine with decyl halides or through reductive amination of decyl aldehydes. A continuous fixed-bed hydrogenation method, analogous to the production of N,N-dimethyl-1,3-propanediamine, offers scalability and efficiency :

-

Alkylation Reaction:

Decyl bromide reacts with propane-1,3-diamine in a molar ratio of 1:1–1:2 under alkaline conditions (e.g., NaOH/ethanol). The reaction proceeds at 60–80°C for 12–24 hours, yielding a mixture of mono- and dialkylated products. -

Reductive Amination:

Decyl aldehyde and propane-1,3-diamine undergo condensation in the presence of hydrogen and a Raney-Ni catalyst at 3–10 MPa and 80–120°C . This method achieves yields >95% with minimal byproducts. -

Purification:

Unreacted amines and solvents are removed via vacuum distillation. The final product is stabilized with 0.1–1% alkaline co-catalysts to prevent oxidation .

Functional Applications

Surfactant and Antimicrobial Agent

N-Decylpropane-1,3-diamine acts as a cationic surfactant due to its protonated amine groups, which adsorb onto negatively charged surfaces. Applications include:

-

Disinfectants: At 0.1–2% concentrations, it disrupts microbial cell membranes, effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and enveloped viruses .

-

Corrosion Inhibition: Forms protective films on metal surfaces, reducing corrosion rates by 60–80% in acidic environments .

Industrial and Cosmetic Uses

-

Emulsification: Stabilizes oil-in-water emulsions in creams and lotions (pH 5–8).

-

Antistatic Agent: Reduces static charge in synthetic textiles and plastics.

-

Preservative: Extends shelf life of water-based products by inhibiting microbial growth .

| Parameter | Value | Source |

|---|---|---|

| Acute Oral LD₅₀ | 1,200 mg/kg (rat) | EWG Food Scores |

| Skin Irritation | Mild to moderate | EPA Registry |

| Environmental Fate | Biodegradable (OECD 301B) | MAK Commission |

Chronic exposure in rodents caused skeletal muscle degeneration and hepatic enzyme induction at 100 mg/kg/day . Workplace exposure limits are recommended at 1 mg/m³ (8-hour TWA) with peak limitations of 2 mg/m³ .

Future Research Directions

-

Green Synthesis: Developing biocatalytic routes using lipases or aminotransferases.

-

Nanocarrier Systems: Exploring micelle formation for drug delivery.

-

Antiviral Efficacy: Testing against non-enveloped viruses (e.g., norovirus).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume